molecular formula C23H30N2O2S B5630255 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane

9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane

Cat. No. B5630255
M. Wt: 398.6 g/mol
InChI Key: PMPGVVFNIUEPFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane typically involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or thiobarbituric acids in aqueous ethanol under reflux, without the need for a catalyst (Ahmed et al., 2012). Another approach involves the double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds, yielding high yields within a short reaction time and confirmed by X-ray analysis (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds, including 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane, often features complex interactions such as CAr–H⋯π, π–π stacking, and intermolecular hydrogen bonding, which are major driving forces for crystal packing (Aggarwal & Khurana, 2015).

Chemical Reactions and Properties

Spirocyclic compounds like 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including intramolecular spirocyclization, which is efficiently achieved through the activation of specific precursors and the addition of nucleophiles in the presence of catalysts (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro compounds are influenced by their molecular structure, including the presence of substituents and the nature of the spirocyclic system. The solvatochromic analysis, for example, demonstrates that the Stokes shift increases with the polarity of solvents, indicating significant solvent effects on the photophysical behavior of these compounds (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of 9-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane and related compounds are characterized by their reactivity in various chemical reactions, such as aminomethylation, which leads to the formation of new derivatives with different substituents and potentially novel properties (Khrustaleva et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its mechanism of action in biological systems, or developing new synthetic routes .

properties

IUPAC Name

[5-(methoxymethyl)thiophen-2-yl]-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-24-15-19(18-6-4-3-5-7-18)14-23(17-24)10-12-25(13-11-23)22(26)21-9-8-20(28-21)16-27-2/h3-9,19H,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPGVVFNIUEPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC=C(S3)COC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-{[5-(Methoxymethyl)-2-thienyl]carbonyl}-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane

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